3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1211503-80-8
VCID: VC0035800
InChI: InChI=1S/C3H5N3S.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H2,4,5,6);1H
SMILES: CC1=NSC(=N1)N.Cl
Molecular Formula: C3H6ClN3S
Molecular Weight: 151.612

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride

CAS No.: 1211503-80-8

Cat. No.: VC0035800

Molecular Formula: C3H6ClN3S

Molecular Weight: 151.612

* For research use only. Not for human or veterinary use.

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride - 1211503-80-8

Specification

CAS No. 1211503-80-8
Molecular Formula C3H6ClN3S
Molecular Weight 151.612
IUPAC Name 3-methyl-1,2,4-thiadiazol-5-amine;hydrochloride
Standard InChI InChI=1S/C3H5N3S.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H2,4,5,6);1H
Standard InChI Key GFGNCNSKFSGGCA-UHFFFAOYSA-N
SMILES CC1=NSC(=N1)N.Cl

Introduction

Chemical Identity and Physical Properties

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride (CAS No. 1211503-80-8) is the hydrochloride salt of 5-amino-3-methyl-1,2,4-thiadiazole. It belongs to the broader class of thiadiazole compounds, which are recognized for their diverse biological activities and synthetic utility. The compound's fundamental physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride

PropertyValue
CAS Number1211503-80-8
Molecular FormulaC₃H₆ClN₃S
Molecular Weight151.612 g/mol
IUPAC Name3-methyl-1,2,4-thiadiazol-5-amine;hydrochloride
Standard InChIInChI=1S/C3H5N3S.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H2,4,5,6);1H
Standard InChIKeyGFGNCNSKFSGGCA-UHFFFAOYSA-N
SMILESCC1=NSC(=N1)N.Cl
Parent Compound5-Amino-3-methyl-1,2,4-thiadiazole (CID 350639)

The compound's structure features a planar thiadiazole ring with the nitrogen atoms at positions 1, 2, and 4, and the sulfur atom between positions 1 and 4. The methyl substituent is attached to carbon at position 3, while the amino group is at position 5. The hydrochloride formation results from protonation of the compound, likely at one of the nitrogen atoms, with chloride as the counterion .

Comparative Analysis with Parent Compound

Understanding the parent compound (5-amino-3-methyl-1,2,4-thiadiazole) provides valuable context for comprehending the properties and behavior of its hydrochloride salt. Table 2 presents a comparative analysis of key properties between the hydrochloride salt and its parent compound.

Table 2: Comparison of 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride and its Parent Compound

Property3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride5-Amino-3-methyl-1,2,4-thiadiazole
CAS Number1211503-80-817467-35-5
Molecular FormulaC₃H₆ClN₃SC₃H₅N₃S
Molecular Weight151.612 g/mol115.157 g/mol
Melting PointNot reported202-204°C
AppearanceCrystalline solidPale brown crystals
SolubilityExpected to have enhanced water solubility compared to parentLimited water solubility

The formation of the hydrochloride salt generally enhances water solubility compared to the free base, making it potentially more suitable for aqueous applications. Additionally, the salt form may offer improved stability for storage and handling purposes .

Spectroscopic MethodData
IR (ATR)3265, 3073, 2766, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808, 590, 577 cm⁻¹
¹H-NMR (400 MHz, CD₃SOCD₃)δ 7.82 (br s, 2H), 2.23 (s, 3H)
¹H-NMR (400 MHz, CD₃OD)δ 2.31 (s, 3H)
¹³C-NMR (100 MHz, CD₃SOCD₃)δ 183.2, 169.2, 18.7
¹³C-NMR (100 MHz, CD₃OD)δ 185.6, 171.0, 18.5

The IR spectrum shows characteristic absorption bands for the amino group (3265, 3073 cm⁻¹) and the thiadiazole ring system. In the ¹H-NMR spectrum, the methyl protons appear as a singlet at approximately δ 2.2-2.3, while the amino protons give a broad singlet at δ 7.82. The ¹³C-NMR data reveal three distinct carbon signals, with the methyl carbon at approximately δ 18.5-18.7 and the two ring carbons at δ 169-171 and δ 183-186 .

Synthesis Methodologies

Direct Salt Formation

The synthesis of 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride typically involves the reaction of 5-amino-3-methyl-1,2,4-thiadiazole with hydrochloric acid under controlled conditions. This salt formation process generally improves the compound's stability and solubility characteristics.

Synthesis of Parent Compound

Given that the hydrochloride salt is derived from the parent compound, understanding the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole is crucial. Several synthetic routes have been reported:

Method from Acetamidine Hydrochloride

An optimized procedure starts with acetamidine hydrochloride and involves the following steps:

  • Simultaneous addition of bromine and sodium methoxide in methanol to generate N-bromoacetamidine

  • Reaction with potassium thiocyanate to form the thiadiazole ring

  • Isolation via Soxhlet extraction using dichloromethane

This method yields pure 5-amino-3-methyl-1,2,4-thiadiazole (47% yield) without requiring chromatographic purification .

Method from 2-Chloroethanimidamide Hydrochloride

An alternative synthesis pathway involves:

  • Dissolving 2-chloroethanimidamide hydrochloride (5.1 g, 55 mmol) in methanol (250 mL) and cooling to 0°C

  • Adding potassium thiocyanate (5.3 g, 55 mmol)

  • Stirring for 12 hours at room temperature

  • Concentration under reduced pressure, dilution with ethyl acetate, and filtration

  • Further concentration of the filtrate to yield the desired product (32% yield)

Compound ClassBiological ActivityTest ModelReference
Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-aminesMacrofilaricidal activityO. gutturosa adult worm motility
1,2,4-Thiadiazole derivatives with methyl or dimethylamine in 3-positionReduction of worm burdenL. sigmodontis-infected models

Chemical Synthesis Applications

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride serves as a valuable building block in organic synthesis, particularly for:

  • Intermediate in Complex Molecule Synthesis: The compound can function as a key intermediate in the synthesis of more complex heterocyclic systems with potential biological activities .

  • Scaffold Derivatization: The amino group provides a versatile handle for further functionalization, allowing the introduction of diverse substituents to tune physical, chemical, and biological properties .

Analytical Reference Standard

Recent Synthetic Advances Related to 1,2,4-Thiadiazoles

Recent methodological innovations have expanded the synthetic toolkit for accessing 1,2,4-thiadiazole derivatives, which may be applicable to the synthesis of 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride or related compounds:

Electrochemical Synthesis

A green electrochemical three-component reaction of amines, amidines, and carbon disulfide has been developed for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles under metal- and oxidant-free conditions. This methodology offers several advantages:

  • Operates at room temperature in a simple undivided cell

  • Tolerates both aliphatic and aryl amines

  • Enables preparation of various 1,2,4-thiadiazoles with excellent functional group compatibility

  • Provides an environmentally friendly alternative to traditional synthetic methods

Structure-Based Design Strategies

Research on substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines has revealed important structure-activity relationships that could inform the design of new derivatives:

  • Compounds containing an ether (preferably O-isopropyl) substituent in the 5-position and methyl or dimethylamine substituents in the 3-position demonstrated significant in vivo efficacy

  • No strong correlation between lipophilicity and activity was observed, with active compounds residing in a favorable property space (log D₇.₄ < 4)

  • The efficacy of these compounds appears to be driven by maximum plasma concentration (Cₘₐₓ) rather than total exposure (AUC)

Comparative Analysis with Structurally Related Compounds

Table 5: Comparison of 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride with Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Distinction
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride1211503-80-8C₃H₆ClN₃S151.612Reference compound
5-Amino-3-methyl-1,2,4-thiadiazole17467-35-5C₃H₅N₃S115.157Parent compound (free base)
1,2,4-Thiadiazol-5-amine hydrochloride152513-91-2C₂H₄ClN₃S137.59Lacks methyl group at 3-position
3-Methyl-1,2,4-thiadiazole-5-carbohydrazideNot specifiedC₄H₇N₅OS173.19Contains carbohydrazide instead of amine at 5-position

This comparative analysis highlights the structural diversity within the 1,2,4-thiadiazole family and demonstrates how small modifications in substituent patterns can yield compounds with potentially different physical, chemical, and biological properties .

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